N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-26(21,22)15-5-3-2-4-10(15)16(20)19-17-18-11-8-12-13(9-14(11)25-17)24-7-6-23-12/h2-5,8-9H,6-7H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKOWKXZMVIXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-(methylsulfonyl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: This step often involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Dioxino Moiety: The dioxino ring can be introduced through a series of reactions involving dihydroxy compounds and appropriate reagents.
Attachment of the Benzamide Group: The final step involves the coupling of the benzothiazole-dioxino intermediate with 2-(methylsulfonyl)benzoic acid or its derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions may target the nitro groups or other reducible functionalities within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Drug Development: Its potential biological activity may be explored for therapeutic applications.
Medicine
Antimicrobial Activity: Preliminary studies might investigate its efficacy against various microbial strains.
Cancer Research: The compound could be evaluated for its potential anti-cancer properties.
Industry
Chemical Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: The compound could be used in the formulation of new drugs.
Mechanism of Action
The mechanism by which N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-2-(methylsulfonyl)benzamide exerts its effects depends on its specific application. For example:
Enzyme Inhibition: It may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Action: The compound could disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent-Driven Electronic and Reactivity Differences
The compound’s closest structural analog is N-(6,7-dihydro-[1,4]dioxino[2′,3′:4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide (), which replaces the methylsulfonyl group with a 4-methoxyphenylsulfonyl moiety. Key differences include:
- Steric Profile : The bulkier 4-methoxyphenyl group may hinder binding interactions in biological systems compared to the smaller methylsulfonyl substituent.
Comparison with Sulfonamide-Containing Agrochemicals
lists sulfonamide-based pesticides (e.g., sulfentrazone, mefluidide), which share the sulfonyl functional group but differ in core structures. For example:
The target compound’s benzothiazole-dioxane core may confer distinct photostability or metabolic resistance compared to triazole or linear acetamide backbones in commercial agrochemicals.
Research Findings and Implications
Stability and Reactivity
The methylsulfonyl group enhances hydrolytic stability compared to methoxy-substituted analogs (), as electron-withdrawing groups reduce susceptibility to nucleophilic attack. This property aligns with sulfentrazone’s agrochemical durability () .
Data Tables
Table 1: Structural Comparison of Sulfonamide Derivatives
¹Calculated based on molecular formulas in and .
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methylsulfonylbenzamide is a complex organic compound notable for its potential biological activities. This article synthesizes available data on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that includes a benzothiazole moiety fused with a dioxin ring. Its molecular formula is and it possesses a molecular weight of 320.36 g/mol. The compound's structure can be represented as follows:
1. Antimicrobial Properties
Research indicates that derivatives of benzothiazole compounds often exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The presence of the sulfonamide group in this compound may enhance its interaction with microbial targets.
| Microbial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Weak activity |
| Candida albicans | Notable antifungal activity |
2. Anticancer Potential
Recent investigations into the anticancer properties of benzothiazole derivatives suggest that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. For instance:
- Mechanism : The compound may interfere with the cell cycle by targeting specific kinases involved in cell division.
- Case Study : In vitro studies demonstrated that similar compounds led to significant reductions in viability in human cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes that are crucial for various biological pathways:
- Carbonic Anhydrase Inhibition : Preliminary data suggest that this compound may act as an inhibitor of carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues.
- Cholinesterase Activity : Some related compounds have shown potential as cholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases.
Research Findings
Recent studies have focused on synthesizing and evaluating the biological activity of benzothiazole derivatives. For example:
- A study published in ResearchGate explored the synthesis of various benzothiazole compounds and their biological activities, noting that modifications to the sulfonamide group significantly influenced their antimicrobial efficacy .
- Another investigation highlighted the synthesis of N-substituted benzothiazoles and their potential as therapeutic agents against resistant bacterial strains.
Q & A
Q. How can researchers align studies of this compound with broader theoretical frameworks (e.g., enzyme inhibition models)?
- Methodological Answer : Link findings to established models like competitive/non-competitive inhibition kinetics. For example, use Lineweaver-Burk plots to classify inhibition type and correlate with molecular docking results. Incorporate QSAR models to predict bioactivity based on electronic descriptors (e.g., logP, polar surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
